![molecular formula C8H17NO3Si B14322224 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one CAS No. 112077-11-9](/img/structure/B14322224.png)
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one is a chemical compound that features a unique combination of an oxazolidinone ring and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one typically involves the reaction of 1,3-oxazolidin-2-one with a trimethylsilylating agent. One common method is the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The oxazolidinone ring can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethylsilyl)oxazolidin-2-one
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- Methyltris(trimethylsiloxy)silane
Uniqueness
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
112077-11-9 |
|---|---|
Formule moléculaire |
C8H17NO3Si |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
3-(1-trimethylsilyloxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H17NO3Si/c1-7(12-13(2,3)4)9-5-6-11-8(9)10/h7H,5-6H2,1-4H3 |
Clé InChI |
QNDYEIRGNKNWRL-UHFFFAOYSA-N |
SMILES canonique |
CC(N1CCOC1=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)

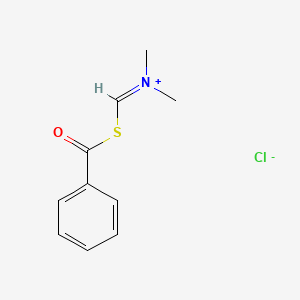

![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

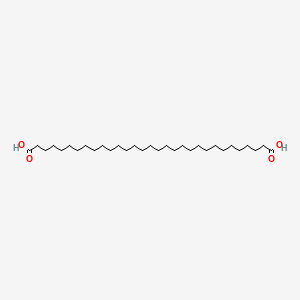
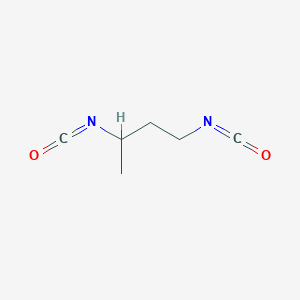

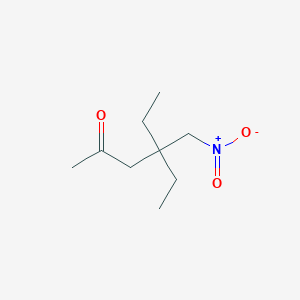
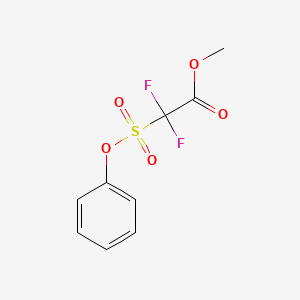
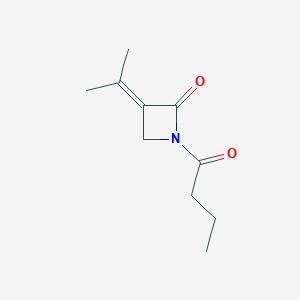

![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
